molecular formula C12H13N3O2 B195786 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 4355-15-1

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No. B195786
Key on ui cas rn: 4355-15-1
M. Wt: 231.25 g/mol
InChI Key: YDDZHTSOBDNNMZ-UHFFFAOYSA-N
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Patent
US07667071B2

Procedure details

98 g (1 mol) of cyclohexanone and 226 g (2 mol) of ethyl cyanoacetate were reacted with 204 g aqueous ammonia (equivalent to 3 mol of ammonia gas) in a solvent of methanol. After reacted at −5° C. to 0° C. for 24 hours, the reaction mixture was heated to 20 to 25° C. and stirred for 24 hours, and then heated to 60° C. Water is added in an amount equal to methanol, and the mixture was adjusted to pH 2-3 with sulfuric acid. The mixture was then cooled to below 5° C. and the precipitated 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane was collected by filtration.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13]CC)=O)#[N:9].[NH3:16].S(=O)(=O)(O)O.[OH2:22]>CO>[C:11]([CH:10]1[C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:10]([C:8]#[N:9])[C:11](=[O:13])[NH:9][C:8]1=[O:22])#[N:16]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
226 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
204 g
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reacted at −5° C. to 0° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to below 5° C.
FILTRATION
Type
FILTRATION
Details
the precipitated 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#N)C1C(NC(C(C12CCCCC2)C#N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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